Adam8-IN-1

Description

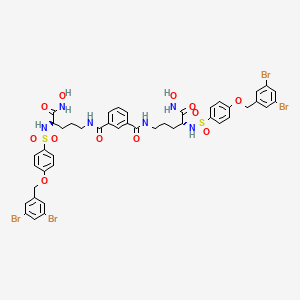

Structure

2D Structure

Properties

Molecular Formula |

C44H44Br4N6O12S2 |

|---|---|

Molecular Weight |

1232.6 g/mol |

IUPAC Name |

1-N,3-N-bis[(4R)-4-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-5-(hydroxyamino)-5-oxopentyl]benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C44H44Br4N6O12S2/c45-31-18-27(19-32(46)23-31)25-65-35-8-12-37(13-9-35)67(61,62)53-39(43(57)51-59)6-2-16-49-41(55)29-4-1-5-30(22-29)42(56)50-17-3-7-40(44(58)52-60)54-68(63,64)38-14-10-36(11-15-38)66-26-28-20-33(47)24-34(48)21-28/h1,4-5,8-15,18-24,39-40,53-54,59-60H,2-3,6-7,16-17,25-26H2,(H,49,55)(H,50,56)(H,51,57)(H,52,58)/t39-,40-/m1/s1 |

InChI Key |

LJOOWNHZCTUDSG-XRSDMRJBSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)NCCC[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)Br)Br)C(=O)NCCC[C@H](C(=O)NO)NS(=O)(=O)C4=CC=C(C=C4)OCC5=CC(=CC(=C5)Br)Br |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCCC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)Br)Br)C(=O)NCCCC(C(=O)NO)NS(=O)(=O)C4=CC=C(C=C4)OCC5=CC(=CC(=C5)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of ADAM8 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane glycoprotein implicated in a variety of pathological processes, including cancer progression, inflammation, and neuroinflammatory diseases.[1][2] Its dual catalytic and cell-adhesive functions make it a compelling therapeutic target. This document provides an in-depth technical overview of the mechanism of action of ADAM8 inhibitors, typified here as ADAM8-IN-1, a representative small molecule inhibitor. We will explore the molecular interactions, downstream signaling consequences, and cellular effects of ADAM8 inhibition, supported by experimental methodologies and quantitative data.

Introduction to ADAM8

ADAM8 is a multi-domain protein consisting of a prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.[3][4] The metalloproteinase domain is responsible for its proteolytic activity, cleaving a range of substrates including cell surface receptors and extracellular matrix components.[5][6] The disintegrin domain mediates cell-cell and cell-matrix interactions, primarily through binding to integrins.[4][7]

ADAM8 is expressed in immune cells, tumor cells, and in the central nervous system.[2][8] Its overexpression is often correlated with poor prognosis in various cancers, such as triple-negative breast cancer and glioblastoma, where it promotes tumor growth, invasion, and metastasis.[1][3][9] In inflammatory conditions like asthma and acute respiratory distress syndrome (ARDS), ADAM8 contributes to leukocyte migration and tissue damage.[10][11][12]

Mechanism of Action of this compound

This compound is a representative small molecule inhibitor designed to specifically target the catalytic activity of the ADAM8 metalloproteinase domain. The primary mechanism of action involves the competitive inhibition of substrate binding to the active site of the enzyme.

Direct Inhibition of Proteolytic Activity

Small molecule inhibitors like this compound are typically designed to chelate the zinc ion essential for catalysis within the metalloproteinase active site, thereby preventing the cleavage of ADAM8 substrates.[1] This inhibition blocks the shedding of various cell surface proteins, a key function of ADAM8.

Downstream Signaling Consequences

By inhibiting the proteolytic activity of ADAM8, this compound modulates several critical signaling pathways implicated in cancer and inflammation.

-

EGFR Pathway: ADAM8 can cleave and activate heparin-binding EGF-like growth factor (HB-EGF), which in turn activates the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades, including the AKT and ERK pathways.[9] Inhibition of ADAM8 with this compound is expected to reduce EGFR phosphorylation and subsequent activation of these pro-survival and pro-proliferative signals.[9]

-

MAPK/ERK Pathway: The interaction of the ADAM8 disintegrin domain with β1-integrin can trigger intracellular signaling, leading to the activation of the MAPK/ERK pathway.[2][4][7] While small molecule inhibitors primarily target the metalloproteinase domain, the overall modulation of ADAM8 function can indirectly impact this pathway, leading to diminished activation of ERK1/2.[4]

-

CCL2 Expression: ADAM8 activity has been shown to regulate the expression of the chemokine CCL2 through the HB-EGF/EGFR signaling axis.[9] By blocking this pathway, this compound can decrease the secretion of CCL2, a key chemoattractant for macrophages, thereby reducing tumor-associated macrophage (TAM) infiltration in the tumor microenvironment.[9]

Quantitative Data

The following table summarizes representative inhibitory activities of various reported ADAM8 inhibitors against the ADAM8 metalloproteinase domain. This data provides a comparative context for the expected potency of a selective inhibitor like this compound.

| Inhibitor | Type | IC50 (nM) | Selectivity Notes |

| Batimastat (BB94) | Broad-spectrum hydroxamate | Potent | Inhibits multiple ADAMs and MMPs.[13] |

| GW280264X | Hydroxamate-based | Potent | Also inhibits ADAM17.[13] |

| Marimastat (BB2516) | Broad-spectrum hydroxamate | Weaker | Inhibits multiple ADAMs and MMPs.[13] |

| GI254023X | Hydroxamate-based | No inhibition | Selective for ADAM10.[13] |

| BK-1361 | Peptidomimetic | - | Impairs ADAM8 multimerization by targeting the disintegrin domain, leading to reduced invasiveness and ERK1/2 activation.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of ADAM8 inhibitors.

In Vitro ADAM8 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the proteolytic activity of recombinant human ADAM8.

Protocol:

-

Recombinant human ADAM8 catalytic domain is pre-incubated with varying concentrations of this compound for 30 minutes at 37°C in assay buffer.

-

A fluorogenic peptide substrate for ADAM8 is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a fluorescence plate reader.

-

The rate of substrate cleavage is calculated from the linear phase of the reaction.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Substrate Shedding Assay

Objective: To assess the ability of this compound to inhibit the shedding of a known ADAM8 substrate from the cell surface.

Protocol:

-

HEK293 cells are co-transfected with expression vectors for human ADAM8 and a known substrate, such as CD23.[13]

-

Transfected cells are treated with varying concentrations of this compound for 24 hours.

-

The cell culture supernatant is collected, and the concentration of the shed soluble substrate (e.g., soluble CD23) is quantified by ELISA.[13]

-

The cell lysate is also collected to normalize for total protein content or cell number.

-

The dose-dependent inhibition of substrate shedding is used to determine the cellular potency of this compound.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on downstream signaling pathways.

Protocol:

-

Cancer cells known to overexpress ADAM8 (e.g., U87MG glioblastoma cells) are treated with this compound at various concentrations for a specified time.[9]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-EGFR, EGFR, p-ERK, ERK, p-AKT, AKT).

-

Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays

Objective: To evaluate the functional impact of this compound on tumor cell motility.

Protocol:

-

Migration Assay: A Boyden chamber assay is used with a porous membrane separating the upper and lower chambers. Cancer cells pre-treated with this compound are seeded in the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., FBS). After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted.

-

Invasion Assay: The same setup is used, but the membrane is coated with a layer of Matrigel to simulate the extracellular matrix. The ability of cells to degrade the Matrigel and migrate through the membrane is quantified.

Visualizations

ADAM8 Signaling Pathways

Caption: ADAM8 signaling pathways and the inhibitory effect of this compound.

Experimental Workflow for Cell-Based Assays

References

- 1. What are ADAM8 antagonists and how do they work? [synapse.patsnap.com]

- 2. A jack of all trades - ADAM8 as a signaling hub in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Class of Human ADAM8 Inhibitory Antibodies for Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADAM8: A new therapeutic target for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. JCI Insight - ADAM8 signaling drives neutrophil migration and ARDS severity [insight.jci.org]

- 11. ADAM8 signaling drives neutrophil migration and ARDS severity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of ADAM8 in experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metalloprotease inhibitor profiles of human ADAM8 in vitro and in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Function of ADAM8 in Pathophysiology and its Inhibition by BK-1361: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological functions of A Disintegrin and Metalloproteinase 8 (ADAM8), a transmembrane protein implicated in a range of pathologies including cancer, inflammation, and neurodegenerative diseases. It details the molecular mechanisms through which ADAM8 exerts its effects and explores the therapeutic potential of its inhibition, with a specific focus on the peptidomimetic inhibitor, BK-1361.

Introduction to ADAM8

A Disintegrin and Metalloproteinase 8 (ADAM8), also known as CD156, is a member of the ADAM family of transmembrane and secreted proteins.[1] Structurally, ADAM8 is a multidomain protein consisting of an N-terminal prodomain, a metalloproteinase (MP) domain, a disintegrin (DI) domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane region, and a C-terminal cytoplasmic tail.[2][3] Unlike many other ADAMs that require activation by furin-like convertases, ADAM8 is activated through autocatalysis.[4] Its biological activity is multifaceted, engaging in both proteolytic "shedding" of cell surface molecules and non-proteolytic signaling, making it a critical hub in cell-cell and cell-matrix communication.[4][5]

Core Biological Functions of ADAM8

ADAM8 expression is typically low under normal physiological conditions but is significantly upregulated in inflammatory and cancerous states.[6][7] Its functions are context-dependent and are broadly categorized into two main areas: proteolytic activity and modulation of intracellular signaling.

Proteolytic "Sheddase" Activity

The metalloproteinase domain of ADAM8 is responsible for the ectodomain shedding of various cell surface proteins. This cleavage can either inactivate the substrate or release a soluble, active fragment. Key substrates include:

-

Adhesion Molecules : ADAM8 cleaves L-selectin and P-selectin glycoprotein ligand-1 (PSGL-1), which can modulate leukocyte adhesion and migration.[8] It can also shed Vascular Cell Adhesion Molecule-1 (VCAM-1), potentially inhibiting the recruitment of eosinophils.[9]

-

Cytokine and Growth Factor Receptors : The low-affinity IgE receptor (CD23) is a well-known substrate.[6][9] Shedding of CD23 can influence inflammatory responses. ADAM8 also sheds the Epidermal Growth Factor Receptor (EGFR), a process that can reduce mucin gene expression in bronchial epithelial cells.[10]

Non-Proteolytic Signaling Functions

Independent of its catalytic activity, ADAM8 acts as a signaling scaffold, primarily through its disintegrin and cytoplasmic domains. For its biological function, ADAM8 requires homophilic multimerization on the cell surface.[4][9]

-

Integrin-Mediated Signaling : The disintegrin domain of ADAM8 interacts with β1-integrin.[4][6] This association activates downstream intracellular signaling cascades, including Focal Adhesion Kinase (FAK), Protein Kinase B (Akt), and Extracellular signal-Regulated Kinase (ERK1/2).[5][6] This pathway is crucial for promoting cell survival, migration, and invasion, particularly in cancer cells.[4][6]

-

Cytoskeletal Interactions : The cytoplasmic tail of ADAM8 contains motifs that can interact with proteins involved in regulating actin dynamics. For instance, it interacts with Myosin1f, an actin-based motor molecule, which is essential for neutrophil motility and transmigration.[11][12]

These dual functions position ADAM8 as a critical regulator in cancer progression, inflammation, and neuroinflammation.

ADAM8 as a Therapeutic Target

The upregulation of ADAM8 in various diseases and its dispensable role in normal physiology make it an attractive therapeutic target.[9][13] Inhibition of ADAM8 has shown promise in preclinical models of pancreatic cancer, breast cancer, glioblastoma, acute respiratory distress syndrome (ARDS), and spinal cord injury.[2][4][12][13]

Adam8-IN-1: Targeting ADAM8 with BK-1361

While "this compound" is used as a topic descriptor, the most specifically characterized peptidomimetic inhibitor in the literature is BK-1361 . This guide will focus on BK-1361 as the exemplary inhibitor.

BK-1361 is a cyclic peptide designed to mimic a motif in the disintegrin domain of ADAM8.[4][5] Its mechanism of action is unique; rather than blocking the catalytic active site of the metalloproteinase domain, BK-1361 prevents the homophilic multimerization of ADAM8 monomers on the cell surface .[4][13] This inhibition of multimerization is critical because dimerization is a prerequisite for both the autocatalytic activation of ADAM8 and its subsequent interaction with signaling partners like β1-integrin.[4][9] This dual blockade of both proteolytic and non-proteolytic functions provides a comprehensive approach to neutralizing ADAM8's pathological effects.

Quantitative Data on ADAM8 Inhibition

The efficacy of ADAM8 inhibition has been quantified in various assays. BK-1361 demonstrates potent and specific activity against ADAM8.

| Parameter | Value | Assay System | Reference |

| IC₅₀ (CD23 Shedding) | 182 ± 23 nM | Cell-based ELISA | [4] |

| IC₅₀ (pro-ADAM8 Activation) | 120 nM | In vitro assay | [14] |

| Selectivity | No inhibition of ADAM9, 10, 12, 17 or MMP-2, -9, -14 at up to 10 µM | In vitro enzymatic assays | [4] |

Preclinical studies underscore the therapeutic potential of targeting ADAM8.

| Model System | Treatment | Key Finding(s) | Reference |

| Pancreatic Cancer (PDAC) | BK-1361 (10 µg/g, i.p.) | Reduced tumor load and metastasis; improved survival. | [4][14] |

| PDAC Cell Invasion | BK-1361 (500 nM) | 87 ± 3.5% inhibition of cell invasion. | [4] |

| Spinal Cord Injury (SCI) | BK-1361 | Attenuated neuroinflammation, reduced microglial activation, and improved locomotor recovery. | [2] |

| Acute Pneumonia | Pharmacologic ADAM8 inhibition | Attenuated neutrophil infiltration and lung injury. | [12] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess ADAM8 function and inhibition.

Protocol: Western Blot for Signaling Protein Activation

This protocol is used to measure the phosphorylation (activation) of proteins like ERK1/2 in response to ADAM8 activity and its inhibition.

-

Cell Culture and Treatment : Culture cells (e.g., Panc-1 pancreatic cancer cells) to 80% confluency. Treat with vehicle control or BK-1361 (e.g., 500 nM) for the desired time (e.g., 16-24 hours).

-

Protein Extraction : Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA assay kit.

-

SDS-PAGE : Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run electrophoresis to separate proteins by size.

-

Protein Transfer : Transfer separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% nonfat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-ADAM8, and anti-β-actin as a loading control).[2][15]

-

Washing : Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[15]

-

Detection : Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using an imaging system.[10]

-

Quantification : Densitometry analysis is performed using software like ImageJ to quantify band intensity, normalizing phosphorylated protein to total protein and then to the loading control.

Protocol: Transwell Cell Invasion Assay

This assay measures the ability of cancer cells to invade through an extracellular matrix barrier, a process often promoted by ADAM8.[16]

-

Preparation of Inserts : Thaw Matrigel on ice. Dilute with serum-free medium and coat the top of 8 µm pore size Transwell inserts. Allow the Matrigel to solidify at 37°C for 30-60 minutes.[8]

-

Cell Preparation : Culture cells (e.g., MDA-MB-231 breast cancer cells) and starve them in serum-free medium for 12-24 hours.[17]

-

Cell Seeding : Resuspend starved cells in serum-free medium, with or without an ADAM8 inhibitor like BK-1361 (e.g., 10-1000 nM).[14] Seed 1 x 10⁵ cells into the upper chamber of the coated Transwell insert.

-

Chemoattractant Addition : Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[8]

-

Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

Removal of Non-Invading Cells : Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.

-

Fixation and Staining : Fix the invaded cells on the bottom of the membrane with 70% ethanol or 4% paraformaldehyde for 15 minutes.[16] Stain with 0.2% crystal violet for 10-20 minutes.[8]

-

Imaging and Quantification : Gently wash the insert. Visualize the stained cells under an inverted microscope. Count the number of cells in several random fields of view to determine the average number of invading cells.

References

- 1. A Novel Class of Human ADAM8 Inhibitory Antibodies for Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockade of the ADAM8-Fra-1 complex attenuates neuroinflammation by suppressing the Map3k4/MAPKs axis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. corning.com [corning.com]

- 4. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metalloprotease inhibitor profiles of human ADAM8 in vitro and in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Dimeric Arylsulfonamides as Potent ADAM8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Metalloprotease-Disintegrin ADAM8 Alters the Tumor Suppressor miR-181a-5p Expression Profile in Glioblastoma Thereby Contributing to Its Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The GBM Tumor Microenvironment as a Modulator of Therapy Response: ADAM8 Causes Tumor Infiltration of Tams through HB-EGF/EGFR-Mediated CCL2 Expression and Overcomes TMZ Chemosensitization in Glioblastoma [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

The Role of ADAM8 Inhibition in Cancer Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 8 (ADAM8) has emerged as a significant player in the progression of various aggressive malignancies, including breast, pancreatic, and brain cancers.[1] Its overexpression is strongly correlated with increased tumor cell migration, invasion, and metastasis, positioning it as a compelling therapeutic target.[2] This technical guide provides an in-depth overview of the role of ADAM8 in cancer cell migration, focusing on the molecular mechanisms it governs and the therapeutic potential of its inhibition. We delve into the signaling pathways modulated by ADAM8, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for assays commonly used to investigate its function. This document aims to serve as a comprehensive resource for researchers and drug development professionals working to unravel the complexities of cancer metastasis and develop novel anti-cancer therapies.

Introduction to ADAM8 in Cancer Progression

ADAM8 is a transmembrane glycoprotein with both proteolytic and cell adhesion functionalities.[3] It is involved in a multitude of physiological and pathological processes, including inflammation and cancer.[4][5] In the context of oncology, elevated ADAM8 expression is a frequent observation in tumor tissues and is often associated with a poor prognosis for patients.[1][2] The multifaceted role of ADAM8 in cancer progression encompasses the remodeling of the extracellular matrix (ECM), the shedding of cell surface proteins, and the activation of intracellular signaling cascades that collectively promote a migratory and invasive phenotype in cancer cells.[1][3]

The Molecular Mechanisms of ADAM8 in Cancer Cell Migration

ADAM8 contributes to cancer cell migration and invasion through several interconnected mechanisms:

-

Proteolytic Activity: The metalloprotease domain of ADAM8 is capable of cleaving various ECM components, such as fibronectin and vitronectin. This degradation of the ECM barrier creates pathways for cancer cells to migrate and invade surrounding tissues.[6]

-

Regulation of MMPs: ADAM8 can influence the activity of other proteases, notably matrix metalloproteinases (MMPs) like MMP-9.[7] This creates a proteolytic cascade that further enhances the degradation of the ECM.

-

Interaction with Integrins: The disintegrin domain of ADAM8 interacts with β1 integrins on the cell surface.[1][2] This interaction is crucial for activating downstream signaling pathways that regulate cell adhesion, migration, and survival.[1]

-

Ectodomain Shedding: ADAM8 can cleave the extracellular domains of various transmembrane proteins, a process known as ectodomain shedding. This can lead to the release of soluble factors that can act on cancer cells or other cells in the tumor microenvironment to promote migration.

Signaling Pathways Modulated by ADAM8

ADAM8 acts as a signaling hub, influencing several key pathways that are central to cancer cell migration and invasion.[4]

Integrin-Mediated Signaling

The interaction of ADAM8 with β1 integrin is a critical event that triggers a cascade of intracellular signals. This leads to the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion and migration. Downstream of FAK, several pathways are activated, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][8]

TGF-β/Smad Signaling Pathway

Recent studies have implicated ADAM8 in the regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway. ADAM8 can promote the activation of Smad2/3, key transcription factors in the TGF-β pathway, leading to the expression of genes involved in epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[3]

Quantitative Data on the Effects of ADAM8 Inhibition

The following tables summarize key quantitative findings from preclinical studies investigating the impact of ADAM8 inhibition or knockdown on cancer cell migration and invasion.

Table 1: Effect of ADAM8 Knockdown on Cancer Cell Migration and Invasion

| Cell Line | Cancer Type | Assay | Effect of ADAM8 Knockdown | Fold Change/Percentage Reduction | Reference |

| MDA-MB-231 | Breast Cancer | Transwell Migration | Reduced Migration | ~50% reduction | [9] |

| Hs578T | Breast Cancer | Transwell Invasion | Reduced Invasion | ~60% reduction | [9] |

| AsPC-1 | Pancreatic Cancer | Transwell Invasion | Reduced Invasion | Not specified | [2] |

Table 2: Effect of ADAM8 Inhibitors on Cancer Cell Invasion

| Inhibitor | Cell Line | Cancer Type | Assay | Effect of Inhibitor | Concentration | Reference |

| BK-1361 | AsPC-1 | Pancreatic Cancer | Transwell Invasion | Reduced Invasion | Not specified | [2] |

| Anti-ADAM8 Antibody | MDA-MB-231 | Breast Cancer | Transendothelial Migration | Reduced Migration | Not specified | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used to study the role of ADAM8 in cancer cell migration.

Transwell Migration and Invasion Assay

This assay is used to quantify the migratory and invasive potential of cancer cells in vitro.

-

Cell Culture: Culture cancer cells to 70-80% confluency in appropriate media.

-

Serum Starvation: Serum-starve the cells for 12-24 hours prior to the assay.

-

Chamber Preparation: For invasion assays, coat the upper surface of the transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free media and seed them into the upper chamber of the transwell inserts.

-

Chemoattractant: Add complete media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plates for a period of 12-48 hours, depending on the cell type.

-

Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with a solution such as crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in ADAM8-mediated signaling pathways.

-

Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

ADAM8 is a critical driver of cancer cell migration and invasion, making it a highly attractive target for the development of novel anti-metastatic therapies. The inhibition of ADAM8, either through small molecules, antibodies, or gene silencing techniques, has shown significant promise in preclinical models. Future research should focus on the development of potent and specific ADAM8 inhibitors and their evaluation in clinical settings. A deeper understanding of the intricate signaling networks regulated by ADAM8 will undoubtedly pave the way for more effective and targeted cancer treatments.

References

- 1. portlandpress.com [portlandpress.com]

- 2. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A disintegrin and metalloproteinase 8 induced epithelial‐mesenchymal transition to promote the invasion of colon cancer cells via TGF‐β/Smad2/3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A jack of all trades - ADAM8 as a signaling hub in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Metalloprotease-Disintegrin ADAM8 Alters the Tumor Suppressor miR-181a-5p Expression Profile in Glioblastoma Thereby Contributing to Its Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADAM8 expression in invasive breast cancer promotes tumor dissemination and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Inflammatory Pathways with ADAM8-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of utilizing ADAM8-IN-1, a potent and specific inhibitor of A Disintegrin and Metalloproteinase 8 (ADAM8), for the investigation of inflammatory pathways. This document details the mechanism of action of ADAM8, the role of this compound in modulating its activity, and provides detailed experimental protocols and quantitative data to facilitate research in this area.

Introduction to ADAM8 in Inflammation

A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane protein with both proteolytic and signal-transducing functions. It is a key player in various physiological and pathological processes, particularly in inflammation. ADAM8 is expressed in various immune cells, including neutrophils, macrophages, and eosinophils, as well as in endothelial and epithelial cells.[1][2] Its expression is often upregulated in inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and osteoarthritis.[3][4][5]

ADAM8 contributes to inflammation through several mechanisms:

-

Immune Cell Recruitment: It promotes the migration and infiltration of leukocytes to sites of inflammation.[1][2]

-

Ectodomain Shedding: The metalloproteinase domain of ADAM8 cleaves and releases the extracellular domains of various cell surface proteins, including cytokine receptors like TNF-receptor 1 and adhesion molecules such as L-selectin and CD23.[5][6]

-

Intracellular Signaling: The cytoplasmic tail of ADAM8 participates in intracellular signaling cascades, activating pathways such as Mitogen-Activated Protein Kinase (MAPK) (including ERK1/2, JNK, and p38), Signal Transducer and Activator of Transcription 3 (STAT3), and Akt, which in turn regulate cell survival, proliferation, and inflammatory responses.[3][7]

Given its central role in inflammation, ADAM8 has emerged as a promising therapeutic target for a range of inflammatory diseases.

This compound (BK-1361): A Specific ADAM8 Inhibitor

For the purpose of this guide, we will focus on the well-characterized ADAM8 inhibitor, cyclo(RLsKDK), also known as BK-1361, which we will refer to as This compound .[3][8]

Mechanism of Action: this compound is a peptidomimetic inhibitor designed based on the structure of the disintegrin domain of ADAM8.[3] Unlike broad-spectrum metalloproteinase inhibitors, this compound exhibits high specificity for ADAM8. Its primary mechanism of action is to prevent the homophilic multimerization of ADAM8 on the cell surface.[3][9] This multimerization is essential for its proteolytic activity and signaling functions. By inhibiting this step, this compound effectively blocks both the ectodomain shedding and the intracellular signaling mediated by ADAM8.[3]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound (BK-1361) from published studies.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (CD23 Shedding) | 182 ± 23 nM | Cell-based assay | [3] |

| IC₅₀ (pro-ADAM8 Activation) | 120 ± 19 nM | In vitro assay | [3] |

| Specificity | No significant inhibition of ADAM9, 10, 12, 17, MMP-2, -9, and -14 at concentrations up to 10 µM | In vitro enzymatic assays | [3] |

Table 1: In Vitro and Cell-Based Activity of this compound (BK-1361)

| Application | Concentration Range | Cell Type/Model | Observed Effect | Reference |

| Cell Invasion Assay | 10 - 1000 nM | Panc1_A8 cells | Dose-dependent reduction in cell invasion | [8] |

| ERK1/2 Phosphorylation | 500 nM | Panc1_ctrl and Panc1_A8 cells | Increased pERK1/2 levels (Note: This may be cell-type specific and context-dependent) | [8] |

| In Vivo Tumor Model | 10 µg/g (i.p.) | Pancreatic ductal adenocarcinoma (PDAC) mouse model | Significant reduction in tumor load and metastasis | [3][8] |

Table 2: Effective Concentrations of this compound (BK-1361) in Preclinical Models

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by ADAM8 and a general workflow for investigating the effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on inflammatory pathways.

Cell Culture and Treatment

-

Cell Lines: Use relevant cell lines expressing ADAM8, such as human monocytic THP-1 cells, or primary immune cells like human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs).

-

Culture Conditions: Maintain cells in appropriate culture medium (e.g., RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Inflammatory Stimulation: To induce an inflammatory response and ADAM8 expression/activity, stimulate cells with an appropriate agent. For example, treat macrophages with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[5]

-

This compound Treatment: Prepare a stock solution of this compound (BK-1361) in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., for a dose-response experiment, use a range from 10 nM to 10 µM). A vehicle control (DMSO) should be included in all experiments. Pre-incubate cells with this compound for 1-2 hours before adding the inflammatory stimulus.

Cytokine Release Assay (ELISA)

This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

-

Materials:

-

96-well ELISA plates

-

Coating antibody (specific for the cytokine of interest, e.g., anti-human TNF-α)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cell culture supernatants (collected after treatment)

-

Recombinant cytokine standards

-

Detection antibody (biotinylated, specific for the cytokine)

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

-

-

Procedure:

-

Coat the ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times.

-

Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

-

Add stop solution to stop the reaction.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

Western Blot for MAPK Signaling

This protocol is for detecting the phosphorylation status of MAPK proteins (p-ERK, p-JNK, p-p38) as a measure of their activation.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for p-ERK, p-JNK, p-p38, and total ERK, JNK, p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted according to the manufacturer's instructions) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total ERK).

-

Cell Invasion Assay

This protocol is for assessing the effect of this compound on the invasive capacity of inflammatory cells.

-

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation and staining solutions (e.g., methanol and crystal violet)

-

Microscope

-

-

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend the cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell inserts. The medium in the upper chamber should contain the desired concentration of this compound or vehicle control.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate for a period sufficient for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Quantify the results and compare the number of invading cells between the different treatment groups.

-

Conclusion

ADAM8 is a critical mediator of inflammatory processes, and its specific inhibition with tools like this compound (BK-1361) offers a valuable approach for dissecting its role in various inflammatory pathways. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols to empower researchers to effectively utilize this compound in their studies. The provided methodologies for cytokine release assays, Western blotting of signaling pathways, and cell invasion assays serve as a starting point for a comprehensive investigation into the anti-inflammatory potential of targeting ADAM8.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ADAM8 silencing suppresses the migration and invasion of fibroblast-like synoviocytes via FSCN1/MAPK cascade in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Metalloprotease-Disintegrin ADAM8 Alters the Tumor Suppressor miR-181a-5p Expression Profile in Glioblastoma Thereby Contributing to Its Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Proteolytic Activity of ADAM8 with Adam8-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the proteolytic activity of A Disintegrin and Metalloproteinase 8 (ADAM8) and its inhibition by the peptidomimetic inhibitor, here referred to as Adam8-IN-1 (based on the properties of BK-1361). This document details the quantitative inhibitory effects of this compound, outlines key experimental protocols for assessing ADAM8 activity, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of this compound Inhibition

This compound is a potent and selective inhibitor of ADAM8. Its inhibitory activity has been quantified against both the autocatalytic activation of ADAM8 and its shedding of the known substrate, CD23 (the low-affinity IgE receptor). The selectivity of this compound has been demonstrated by its lack of significant inhibition against other related proteases at high concentrations.

| Inhibitor | Target Activity | Assay Type | IC50 (nM) | Selectivity Profile |

| This compound (BK-1361) | ADAM8 Autocatalytic Activation | In vitro | 120 ± 19 | No significant inhibition of ADAM9, ADAM10, ADAM12, ADAM17, MMP-2, MMP-9, and MMP-14 at concentrations up to 10 µM. |

| This compound (BK-1361) | ADAM8-mediated CD23 Shedding | Cell-based | 182 ± 23 | As above. |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the proteolytic activity of ADAM8 and the efficacy of its inhibitors.

In Vitro ADAM8 Enzymatic Assay using a Fluorogenic Substrate

This assay measures the direct proteolytic activity of recombinant ADAM8 on a synthetic peptide substrate.

Materials:

-

Recombinant human ADAM8

-

ADAM8 Selective Fluorogenic Substrate (e.g., from BioZyme, Cat. No. PEPDAB013)

-

Assay Buffer: 50 mM Tris, pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.0006% Brij-35

-

This compound or other inhibitors

-

DMSO (for dissolving substrate and inhibitors)

-

Black 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the ADAM8 fluorogenic substrate at 10 mM in DMSO.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to a final concentration of 10 µM.

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Add 50 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the black 96-well plate.

-

Add 25 µL of recombinant ADAM8 solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the 10 µM substrate working solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[1]

-

Continue to monitor the fluorescence kinetically for 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based ADAM8-Mediated CD23 Shedding Assay

This assay quantifies the ability of an inhibitor to block ADAM8's proteolytic activity in a cellular context.

Materials:

-

HEK293 cells stably co-expressing human ADAM8 and CD23

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Human CD23 ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed the HEK293-ADAM8/CD23 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

The following day, replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

-

After incubation, carefully collect the cell culture supernatant.

-

Quantify the concentration of soluble CD23 in the supernatant using a human CD23 ELISA kit, following the manufacturer's instructions.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition of CD23 shedding against the logarithm of the inhibitor concentration.

Matrigel Invasion Assay

This assay assesses the functional consequence of ADAM8 inhibition on cancer cell invasion.

Materials:

-

Pancreatic cancer cells (e.g., AsPC-1) with stable ADAM8 knockdown or control cells

-

Matrigel invasion chambers (e.g., Corning BioCoat Matrigel Invasion Chambers)

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Calcein AM or other cell staining dye

Procedure:

-

Rehydrate the Matrigel invasion chambers according to the manufacturer's protocol.

-

Harvest the cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

If testing an inhibitor, pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.

-

Add 500 µL of the cell suspension to the upper chamber of the Matrigel inserts.

-

Add 750 µL of medium containing the chemoattractant to the lower chamber.

-

Incubate the chambers for 24-48 hours at 37°C in a CO₂ incubator.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells in several microscopic fields.

-

Quantify the effect of ADAM8 knockdown or inhibition on cell invasion relative to the control.

Visualizing ADAM8-Related Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ADAM8 and a typical experimental workflow for inhibitor testing.

Caption: ADAM8 signaling pathways leading to cell invasion and proliferation.

Caption: Experimental workflow for assessing ADAM8 inhibition.

Caption: ADAM8 activation and substrate shedding process.

References

A Technical Guide to Preliminary Studies of ADAM8 Inhibition in Murine Asthma Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No published studies on an ADAM8 inhibitor with the specific designation "Adam8-IN-1" in the context of asthma models were identified in a comprehensive literature search. This guide will therefore focus on the available preliminary data for a known peptide inhibitor of ADAM8, BK-1361 , which has been evaluated in a murine model of asthma.

Introduction

A Disintegrin and Metalloproteinase 8 (ADAM8) is a membrane-anchored glycoprotein implicated in the pathogenesis of asthma. Its expression is elevated in the airway epithelium and inflammatory cells of both human asthmatics and murine models of allergic airway inflammation.[1] ADAM8 contributes to asthma pathophysiology through its proteolytic activity, which includes the shedding of cell surface proteins that regulate immune responses. This has led to the investigation of ADAM8 as a potential therapeutic target for asthma. This technical guide summarizes the preliminary findings, experimental protocols, and proposed mechanisms of action related to the therapeutic potential of ADAM8 inhibition in a preclinical asthma model, with a specific focus on the peptide inhibitor BK-1361.

Quantitative Data Summary

The following table summarizes the quantitative results from a key preclinical study investigating the effects of the ADAM8 inhibitor, BK-1361, in an ovalbumin (OVA)-induced murine model of asthma.[2]

| Parameter Assessed | Outcome Measure | Treatment Group (BK-1361) | Reduction vs. Control | Citation |

| Airway Hyperresponsiveness | Response to methacholine stimulation | Attenuated airway responsiveness | Up to 42% | [2] |

| Airway Remodeling | Tissue remodeling assessment | Reduced tissue remodeling | 50% | [2] |

| Airway Inflammation | Eosinophil count in lung | Decreased inflammatory cells | 54% | [2] |

| ADAM8-positive eosinophils in lung | Decreased ADAM8+ eosinophils | 60% | [2] | |

| Inflammatory Mediators | Soluble CD23 (sCD23) levels in lung | Decreased sCD23 levels | 50% | [2] |

| Th2 Cytokines | Interleukin-5 (IL-5) levels in lung | Decreased Th2 cytokines | 70% | [2] |

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the study of BK-1361 in a murine asthma model.

1. Ovalbumin (OVA)-Induced Allergic Asthma Model

-

Animal Model: Balb/c mice are typically used for this model due to their robust Th2-biased immune responses.[3]

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (e.g., 10-50 µg) emulsified in an adjuvant such as aluminum hydroxide. This is typically performed on days 0, 7, and 14 to establish an allergic phenotype.[4][5]

-

Challenge: Following sensitization, mice are challenged with aerosolized ovalbumin (e.g., 1-2% in saline) for a set duration (e.g., 20-30 minutes) on consecutive days (e.g., days 19-22 or on a recurring basis for chronic models).[3][5]

-

Control Groups: A control group of mice receives saline instead of ovalbumin for both sensitization and challenge phases.

2. Administration of ADAM8 Inhibitor (BK-1361)

-

Dosing: In the cited study, BK-1361 was administered at a dose of 25 µg/g of body weight.[2]

-

Route of Administration: The specific route of administration for the BK-1361 study was not detailed in the abstract, but intraperitoneal injection is a common route for systemic delivery of therapeutic agents in such models.[6][7]

-

Treatment Schedule: The inhibitor is typically administered prior to each ovalbumin challenge to assess its ability to prevent the inflammatory cascade.

3. Assessment of Airway Hyperresponsiveness (AHR)

-

Method: AHR is measured using whole-body plethysmography. Mice are exposed to increasing concentrations of a bronchoconstrictor, such as methacholine, and the resulting changes in airway resistance are recorded.[2]

4. Analysis of Bronchoalveolar Lavage (BAL) Fluid

-

Procedure: Following the final challenge, mice are euthanized, and their lungs are lavaged with a buffered saline solution.

-

Cell Counts: The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) are determined using microscopy and staining.

5. Histological Analysis of Lung Tissue

-

Tissue Processing: Lungs are perfused, fixed (e.g., in 10% formalin), and embedded in paraffin.

-

Staining: Sections of the lung tissue are stained with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia, which are markers of airway remodeling.

6. Measurement of Cytokines and Inflammatory Mediators

-

Sample Collection: Lung tissue homogenates or BAL fluid can be used for these analyses.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and other inflammatory mediators like soluble CD23.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of ADAM8 in allergic asthma.

Caption: Experimental workflow for testing ADAM8 inhibitors in a murine asthma model.

References

- 1. ADAM8: A new therapeutic target for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel peptide ADAM8 inhibitor attenuates bronchial hyperresponsiveness and Th2 cytokine mediated inflammation of murine asthmatic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Impact of ADAM8 Inhibition on Cell Adhesion and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane protein implicated in a range of physiological and pathological processes, including cell adhesion, migration, and signal transduction.[1][2] Its overexpression is frequently associated with the progression of inflammatory diseases and various cancers, making it a compelling therapeutic target.[1][3] This technical guide provides an in-depth overview of the impact of ADAM8 inhibition on cell adhesion and key signaling pathways. We will explore the molecular mechanisms through which ADAM8 modulates cellular functions and how its inhibition can attenuate pathological processes. This document will synthesize quantitative data from studies utilizing various ADAM8 inhibitors and knockdown strategies, present detailed experimental protocols for assessing these effects, and visualize the complex signaling networks involved.

Introduction to ADAM8

ADAM8 is a member of the ADAM family of metalloproteases, characterized by a multi-domain structure that includes a prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.[2][4] This complex structure allows ADAM8 to participate in both proteolytic and cell-cell/cell-matrix interaction processes. The metalloproteinase domain enables the shedding of cell surface proteins, while the disintegrin domain interacts with integrins, thereby mediating cell adhesion and signaling.[1][4]

ADAM8 is known to be involved in the regulation of several key cellular signaling pathways, including the MAPK/ERK, PI3K/AKT, and STAT3 pathways, which are central to cell proliferation, survival, and migration.[5] Given its role in pathological processes, significant effort has been directed towards the development of inhibitors that can modulate its activity.

Impact of ADAM8 Inhibition on Cell Adhesion

ADAM8 plays a crucial role in regulating cell adhesion, a fundamental process in cell migration and tissue organization.[6] Its disintegrin domain can bind to β1 integrins, mediating interactions with the extracellular matrix (ECM).[1][4] Inhibition of ADAM8 has been shown to disrupt these interactions, leading to decreased cell adhesion and subsequent inhibition of cell migration and invasion.

Quantitative Data on the Effect of ADAM8 Inhibition on Cell Adhesion

The following table summarizes quantitative data from studies investigating the effect of ADAM8 inhibition on cell adhesion. These studies utilize various inhibitors and cell lines, providing a broad perspective on the anti-adhesive effects of targeting ADAM8.

| Inhibitor/Method | Cell Line | Assay Type | Concentration | Observed Effect on Adhesion | Reference |

| BK-1361 | Pancreatic Ductal Adenocarcinoma (PDAC) cells | Matrigel Invasion Assay | 100 nM | Significant reduction in invasion | [6] |

| ADAM8 shRNA | THP-1 (monocytic) | Endothelial Cell Adhesion Assay | N/A | Reduced adhesion to endothelial cells | [6] |

| Anti-ADAM8 Antibody | Triple-Negative Breast Cancer (TNBC) cells | Transendothelial Migration Assay | Not Specified | Significantly reduced transendothelial migration | [3] |

Impact of ADAM8 Inhibition on Cellular Signaling

ADAM8 acts as a signaling hub, influencing multiple downstream pathways that are critical for cell behavior.[5] Its cytoplasmic tail contains proline-rich motifs that can interact with SH3 domain-containing proteins, thereby transducing intracellular signals.[2] Furthermore, its proteolytic activity can release growth factors and cytokines from the cell surface, which in turn activate signaling cascades in an autocrine or paracrine manner.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. ADAM8 has been shown to activate the ERK1/2 pathway, and its inhibition leads to a reduction in ERK1/2 phosphorylation.[4]

Signaling Pathway: ADAM8 and the MAPK/ERK Cascade

Caption: ADAM8 interaction with β1-integrin activates the FAK-mediated MAPK/ERK pathway.

PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical signaling route that governs cell survival, growth, and metabolism. Evidence suggests that ADAM8 can also modulate this pathway, and its inhibition can lead to decreased AKT phosphorylation.[5]

Signaling Pathway: ADAM8 and the PI3K/AKT Cascade

Caption: ADAM8-integrin signaling can activate the PI3K/AKT pathway, promoting cell survival.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cytokine signaling and has been implicated in cancer progression. ADAM8 has been shown to influence STAT3 activation, and inhibition of ADAM8 can reduce STAT3 phosphorylation and its downstream transcriptional activity.[7]

Signaling Pathway: ADAM8 and the STAT3 Cascade

Caption: ADAM8 can indirectly activate the JAK/STAT3 pathway through ligand shedding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of ADAM8 inhibition on cell adhesion and signaling.

Cell Adhesion Assay

This protocol describes a standard method for quantifying the adhesion of cells to an extracellular matrix-coated surface.

Materials:

-

96-well tissue culture plates

-

Extracellular matrix protein (e.g., Fibronectin, Collagen I)

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Cell culture medium

-

ADAM8 inhibitor (e.g., BK-1361)

-

Calcein-AM (or other fluorescent dye for cell labeling)

-

Fluorescence plate reader

Procedure:

-

Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) and incubate for 1 hour at 37°C or overnight at 4°C.

-

Wash the wells twice with PBS to remove unbound ECM protein.

-

Block non-specific binding by adding 1% BSA in PBS to each well and incubating for 30 minutes at 37°C.

-

Wash the wells twice with PBS.

-

Harvest cells and resuspend in serum-free medium containing the ADAM8 inhibitor at various concentrations or a vehicle control. Incubate for 30 minutes.

-

Label the cells with Calcein-AM according to the manufacturer's protocol.

-

Seed 5 x 10^4 labeled cells into each well of the coated plate.

-

Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Add PBS to each well and measure the fluorescence using a plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).

-

The fluorescence intensity is proportional to the number of adherent cells.

Experimental Workflow: Cell Adhesion Assay

Caption: Workflow for assessing the effect of ADAM8 inhibition on cell adhesion.

Western Blotting for Signaling Pathway Analysis

This protocol details the detection of key phosphorylated proteins in signaling pathways following ADAM8 inhibition.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and treat with the ADAM8 inhibitor or vehicle for the desired time.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

ADAM8 is a multifaceted protein that significantly contributes to cell adhesion and the activation of key signaling pathways involved in cell proliferation, survival, and migration. The inhibition of ADAM8 presents a promising therapeutic strategy for diseases characterized by aberrant cellular adhesion and signaling, such as cancer and chronic inflammatory conditions. This technical guide has provided a comprehensive overview of the mechanisms of ADAM8 action and the consequences of its inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades. Further research into the development of potent and specific ADAM8 inhibitors will be crucial for translating these findings into effective clinical therapies.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Blockade of the ADAM8-Fra-1 complex attenuates neuroinflammation by suppressing the Map3k4/MAPKs axis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADAM8 expression in invasive breast cancer promotes tumor dissemination and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A jack of all trades - ADAM8 as a signaling hub in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. ADAM8-IN-1|MSDS [dcchemicals.com]

Methodological & Application

Application Notes and Protocols for a Potent and Selective ADAM8 Inhibitor (e.g., Adam8-IN-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane metalloprotease that plays a crucial role in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer progression.[1][2] Its involvement in tumor cell migration, invasion, and angiogenesis has made it a compelling target for therapeutic intervention.[3][4] This document provides detailed application notes and in vitro experimental protocols for the use of a potent and selective ADAM8 inhibitor, exemplified here as "Adam8-IN-1". These protocols are designed to assist researchers in characterizing the inhibitor's efficacy and mechanism of action in relevant cellular models.

Mechanism of Action

ADAM8 is a multi-domain protein with a metalloproteinase domain responsible for its catalytic activity.[2] It participates in the shedding of various cell surface proteins, such as CD23, and interacts with integrins to activate downstream signaling pathways, including the MAPK (ERK1/2) and PI3K/Akt pathways, which are critical for cell survival and motility.[3][5] Small molecule inhibitors of ADAM8, such as this compound, are typically designed to bind to the active site of the metalloproteinase domain, thereby blocking its proteolytic activity and subsequent downstream signaling.[6]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Representative ADAM8 Inhibitors

| Compound | ADAM8 IC₅₀ (nM) | ADAM10 IC₅₀ (nM) | ADAM17 IC₅₀ (nM) | MMP-12 IC₅₀ (nM) | Reference |

| JG26 | 12 | 150 | 1.9 | 9.4 | [7] |

| BK-1361 (in vitro activation) | 120 ± 19 | > 10,000 | > 10,000 | Not Reported | [5] |

| Dimeric Derivative 2 | 350 (cell-based) | Not Reported | Not Reported | Not Reported | [8] |

| Dimeric Derivative 3 | 800 (cell-based) | Not Reported | Not Reported | Not Reported | [8] |

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The selectivity of an inhibitor is determined by comparing its IC₅₀ value for the target enzyme (ADAM8) to those for other related enzymes.

Table 2: Cellular Activity of Representative ADAM8 Inhibitors

| Compound | Cell-Based Assay | Cell Line | IC₅₀ (nM) | Reference |

| BK-1361 | CD23 Shedding | COS7 | 182 ± 23 | [5] |

| JG26 | CD23 Shedding | HEK293 | 120 | [9] |

| Dimeric Derivative 2 | CD23 Shedding | HEK293 | 350 | [9] |

| Dimeric Derivative 3 | CD23 Shedding | HEK293 | 800 | [9] |

Experimental Protocols

In Vitro ADAM8 Enzymatic Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human ADAM8.

Materials:

-

Recombinant human ADAM8

-

Fluorogenic ADAM8 substrate (e.g., PEPDAB013)[10]

-

Assay Buffer: 50mM Tris, pH 8.0, 150mM NaCl, 10mM CaCl₂, 0.06% Brij-35[10]

-

This compound

-

DMSO (for dissolving inhibitor)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission: 485/530 nm)[10]

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations. Include a DMSO-only control.

-

In a 96-well plate, add 50 µL of the diluted this compound solutions or control.

-

Add 25 µL of recombinant human ADAM8 (concentration to be optimized) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 25 µL of the fluorogenic ADAM8 substrate to each well to initiate the reaction.

-

Immediately measure the fluorescence intensity at 485 nm excitation and 530 nm emission wavelengths every 5 minutes for 60 minutes at 37°C.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based ADAM8 Shedding Assay (CD23 Cleavage)

This assay measures the ability of this compound to inhibit the proteolytic shedding of a known ADAM8 substrate, CD23, from the surface of cells.[5][9]

Materials:

-

HEK293 or COS7 cells co-transfected with human ADAM8 and human CD23 expression vectors.[5]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound

-

DMSO

-

Human soluble CD23 (sCD23) ELISA kit

-

96-well cell culture plate

Procedure:

-

Seed the co-transfected cells in a 96-well plate and allow them to adhere overnight.

-

The next day, replace the complete medium with serum-free medium.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for 24 hours.[8]

-

After incubation, collect the cell culture supernatants.

-

Quantify the amount of soluble CD23 in the supernatants using a human sCD23 ELISA kit according to the manufacturer's instructions.

-

Plot the concentration of sCD23 against the inhibitor concentration and determine the IC₅₀ value for the inhibition of cellular ADAM8 activity.

Cell Migration/Invasion Assay (Boyden Chamber Assay)

This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells that endogenously express ADAM8.

Materials:

-

Cancer cell line with known ADAM8 expression (e.g., MDA-MB-231, AsPC-1)[5]

-

Boyden chamber inserts (8 µm pore size) for a 24-well plate

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

DMSO

-

Crystal Violet staining solution

Procedure:

-

For the invasion assay, coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

-

Harvest the cancer cells and resuspend them in serum-free medium containing various concentrations of this compound or a DMSO control.

-

Add the cell suspension to the upper chamber of the inserts.

-

Fill the lower chamber with medium containing a chemoattractant.

-

Incubate the plate for a period determined by the cell type's migratory capacity (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

-

Fix the migrated cells on the bottom of the insert with methanol and stain them with Crystal Violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.

-

Compare the number of migrated/invaded cells in the inhibitor-treated groups to the control group.

Western Blot Analysis of Downstream Signaling

This protocol is used to investigate the effect of this compound on the activation of key downstream signaling pathways.

Materials:

-

Cells expressing ADAM8

-

This compound

-

DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Culture the cells to sub-confluency and then serum-starve them overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a growth factor or other appropriate agonist to activate ADAM8-dependent signaling, if necessary.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

Mandatory Visualizations

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Blockade of the ADAM8-Fra-1 complex attenuates neuroinflammation by suppressing the Map3k4/MAPKs axis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The versatile roles of ADAM8 in cancer cell migration, mechanics, and extracellular matrix remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Class of Human ADAM8 Inhibitory Antibodies for Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADAM8 as a drug target in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are ADAM8 antagonists and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of Dimeric Arylsulfonamides as Potent ADAM8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biozyme-inc.com [biozyme-inc.com]

Application Notes and Protocols for ADAM8-IN-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 8 (ADAM8) is a transmembrane metalloprotease that plays a significant role in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer progression.[1][2][3] Its involvement in cell adhesion, migration, and the shedding of cell surface proteins makes it a compelling therapeutic target.[3][4] ADAM8 is known to cleave various substrates, including the low-affinity IgE receptor CD23 and extracellular matrix components like fibronectin.[1][5] Its activity can influence signaling pathways crucial for cell survival and motility, such as the MAPK/ERK and Akt pathways.[5]